molecular formula C7H10N2S B13261259 4-(Cyclopropylmethyl)-1,3-thiazol-2-amine

4-(Cyclopropylmethyl)-1,3-thiazol-2-amine

Cat. No.: B13261259
M. Wt: 154.24 g/mol
InChI Key: CDLDCIFJRUDNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a cyclopropylmethyl group at the 4-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylmethyl bromide with thioamide under basic conditions to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: LiAlH4, NaBH4; reactions are usually performed in ether solvents.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted amines, amides.

Scientific Research Applications

4-(Cyclopropylmethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopropylmethyl)-1,3-thiazole: Lacks the amine group, which can significantly alter its reactivity and biological activity.

    4-(Cyclopropylmethyl)-1,3-oxazole: Contains an oxygen atom in place of sulfur, leading to different chemical properties and reactivity.

    4-(Cyclopropylmethyl)-1,3-imidazole: Features a nitrogen atom in the ring, which can affect its electronic properties and interactions with biological targets.

Uniqueness

4-(Cyclopropylmethyl)-1,3-thiazol-2-amine is unique due to the presence of both the cyclopropylmethyl group and the amine group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

4-(cyclopropylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H10N2S/c8-7-9-6(4-10-7)3-5-1-2-5/h4-5H,1-3H2,(H2,8,9)

InChI Key

CDLDCIFJRUDNIL-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CSC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.